1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
Overview
Description
1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide: is an ionic liquid with the molecular formula C7H9F6N3O4S2 and a molecular weight of 377.28 g/mol . This compound is known for its high thermal stability, low volatility, and excellent ionic conductivity, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide, also known as 1,3-Dimethylimidazolium bis((trifluoromethyl)sulfonyl)imide, is an ionic liquid .
Mode of Action
This compound interacts with its targets through its unique cation structure . The 1,3-dimethylimidazolium cation has a higher structural symmetry, stronger cation–anion interaction, and smaller size, which contribute to its electrochemical properties .
Biochemical Pathways
Instead, it influences electrochemical properties, such as electrical conductivity and electrochemical window . These properties can affect various physical and chemical processes.
Pharmacokinetics
It has been noted to assist in the transdermal delivery of sparingly soluble drugs , suggesting it may influence drug absorption and distribution.
Result of Action
The primary result of the action of this compound is its influence on electrochemical properties. It has been found to have higher electrical conductivity and a wider electrochemical window than many other 1-alkyl-3-methylimidaozlium-based ionic liquids with the same anions .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For example, the electrical conductivity and molar conductivity of these ionic liquids were measured and calculated from 303.15 to 353.15 K . Additionally, it has been noted that 1,3-dimethylimidazolium cations are prone to be adsorbed onto the Pt plate electrodes when the cation–anion interaction is lower .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of 1,3-dimethylimidazolium chloride with lithium bis(trifluoromethanesulfonyl)imide in an organic solvent such as acetonitrile . The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complex Formation: It can form complexes with various metal ions, which are useful in catalysis.
Common Reagents and Conditions:
Nucleophiles: Such as halides and alkoxides for substitution reactions.
Metal Salts: For complex formation reactions.
Major Products:
Substituted Imidazolium Compounds: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with metal ions.
Scientific Research Applications
1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research, including:
Electrochemistry: Used as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and electrochemical stability.
Catalysis: Acts as a catalyst or a catalyst support in various organic reactions.
Material Science: Employed in the synthesis of advanced materials such as conducting polymers and nanomaterials.
Separation Processes: Utilized in liquid-liquid extractions and gas separations due to its unique solvation properties.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
- 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
- 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
Uniqueness: 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is unique due to its high thermal stability and low viscosity compared to other similar ionic liquids . These properties make it particularly suitable for applications requiring high-temperature stability and efficient ion transport .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,3-dimethylimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.C2F6NO4S2/c1-6-3-4-7(2)5-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMDKMGIAANGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-81-1 | |
Record name | 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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